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Compound of Interest

Compound Name: 2-Chloro-5-ethyl-nicotinic acid

Cat. No.: B8503717 Get Quote

Executive Summary
2-Chloro-5-ethyl-nicotinic acid (and its ethyl ester) is a critical heterocyclic building block in

medicinal chemistry and agrochemical development. Belonging to the class of 2-halopyridine-

3-carboxylic acids, it serves as a versatile scaffold for synthesizing kinase inhibitors,

sulfonylurea herbicides, and allosteric modulators. Its structural utility lies in the orthogonal

reactivity of the C2-chlorine (susceptible to SNAr and palladium-catalyzed couplings) and the

C3-carboxyl group (amenable to amidation or reduction), while the C5-ethyl group provides

lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Chemical Identity & Properties
Commercially, this molecule is most frequently supplied as the ethyl ester to ensure stability

and solubility during transport. The free acid is typically generated in situ or via a simple

hydrolysis step.

Primary Compound (Commercial Form)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8503717?utm_src=pdf-interest
https://www.benchchem.com/product/b8503717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8503717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Detail

Chemical Name Ethyl 2-chloro-5-ethylnicotinate

CAS Number 152362-03-3

IUPAC Name Ethyl 2-chloro-5-ethylpyridine-3-carboxylate

Molecular Formula C₁₀H₁₂ClNO₂

Molecular Weight 213.66 g/mol

Appearance Pale yellow oil or low-melting solid

Solubility
Soluble in EtOAc, DCM, MeOH; Insoluble in

water

Free Acid Form (Active Intermediate)
Feature Detail

Chemical Name 2-Chloro-5-ethyl-nicotinic acid

CAS Number
Not widely listed commercially; synthesized from

152362-03-3

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

Key Reactivity C2-Cl displacement, C3-COOH coupling

Synthesis Pathways & Manufacturing Logic
The synthesis of 2-chloro-5-ethyl-nicotinic acid derivatives typically follows one of two

industrial routes, chosen based on the availability of precursors like 5-ethyl-2-pyridone or 3-

ethylpyridine.

Route A: The Vilsmeier-Haack / Oxidation Strategy
This route is preferred for scale-up as it avoids expensive palladium catalysts.

Precursor: 5-Ethyl-2-pyridone.
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Formylation: Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) introduces a formyl

group at C3 while simultaneously chlorinating the C2 position.

Oxidation: The resulting 2-chloro-5-ethyl-3-pyridinecarboxaldehyde is oxidized (e.g., using

NaClO₂ or KMnO₄) to the carboxylic acid.

Esterification: Conversion to the ethyl ester (CAS 152362-03-3) for purification.

Route B: Directed Lithiation (Laboratory Scale)
Precursor: 2-Chloro-5-ethylpyridine.[1][2]

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C directs lithiation to the C3

position (ortho to the directing chloro group).

Quench: Trapping the lithiated species with CO₂ or ethyl chloroformate yields the acid or

ester, respectively.

Visualization: Synthesis Workflow

Figure 1: Primary Synthesis Routes for 2-Chloro-5-ethyl-nicotinic Acid Derivatives
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Figure 1: The industrial Vilsmeier-Haack route allows for the simultaneous installation of the

chlorine and carbon scaffold functionalities.

Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Ester to Free Acid
Objective: To convert commercial CAS 152362-03-3 into the reactive acid form for amide

coupling.

Reagents:
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Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)[3]

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

Solvent: THF/Water (3:1 ratio)

1N HCl (for acidification)

Methodology:

Dissolution: Dissolve the ethyl ester in THF (5 mL/mmol) and cool to 0°C.

Saponification: Add the solution of LiOH in water dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (disappearance of the ester spot).

Work-up:

Concentrate the mixture under reduced pressure to remove THF.

Dilute the aqueous residue with water and wash once with diethyl ether (to remove

unreacted ester).

Acidify the aqueous layer to pH ~2–3 using 1N HCl. The acid typically precipitates as a

white solid.

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Note: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x), dry over

Na₂SO₄, and concentrate.

Protocol 2: SNAr Displacement at C2
Objective: To introduce an amine at the 2-position (common in kinase inhibitor synthesis).

Reagents:

2-Chloro-5-ethyl-nicotinic acid (or ester)[3]
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Primary/Secondary Amine (1.2 eq)

Base: DIPEA (2.0 eq) or K₂CO₃

Solvent: DMF or NMP

Methodology:

Dissolve the substrate in DMF.

Add the amine and base.

Heat to 80–100°C for 2–12 hours. The electron-withdrawing carboxyl group at C3 activates

the C2-chlorine for nucleophilic aromatic substitution.

Applications in Drug Discovery
The 2-chloro-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The

specific 5-ethyl substitution pattern modulates the physicochemical profile (LogP) and steric fit

within hydrophobic pockets.

Domain Application Logic

Kinase Inhibitors

The pyridine nitrogen and C3-substituents often

form hinge-binding motifs in ATP-competitive

inhibitors. The 5-ethyl group targets the

"gatekeeper" region or hydrophobic back-

pockets.

Herbicides

Precursor to sulfonylurea herbicides (e.g.,

Nicosulfuron analogs) where the pyridine ring

provides metabolic stability and target specificity

(ALS inhibition).

Allosteric Modulators

Used in the synthesis of mGluR (metabotropic

glutamate receptor) modulators, where the

lipophilic ethyl group aids in crossing the blood-

brain barrier (BBB).
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Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR Logic of the Scaffold
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Figure 2: The orthogonal reactivity points allow for rapid library generation in lead optimization.

Safety & Stability (MSDS Highlights)
Hazards: Like many halopyridines, this compound is an irritant.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store the ethyl ester (CAS 152362-03-3) in a cool, dry place under an inert

atmosphere (Argon/Nitrogen). The free acid is stable but should be kept desiccated to

prevent hydrolysis-related degradation or clumping.

Reactivity: Incompatible with strong oxidizing agents. The C2-chlorine is reactive toward

nucleophiles; avoid inadvertent exposure to strong bases during storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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